molecular formula C13H14N2O3 B4355383 METHYL 3-(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)PROPANOATE

METHYL 3-(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)PROPANOATE

Cat. No.: B4355383
M. Wt: 246.26 g/mol
InChI Key: HNSXZSQTEYECGQ-UHFFFAOYSA-N
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Description

Methyl 3-(1-acetyl-1H-benzimidazol-2-yl)propanoate is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)PROPANOATE typically involves the condensation of 1-acetyl-1H-benzimidazole with methyl 3-bromopropanoate. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-acetyl-1H-benzimidazol-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzimidazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 3-(1-acetyl-1H-benzimidazol-2-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 3-(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)PROPANOATE involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also interfere with DNA synthesis and repair, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1H-benzimidazol-2-ylcarbamate
  • 2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine
  • 3-(1-Methyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Uniqueness

Methyl 3-(1-acetyl-1H-benzimidazol-2-yl)propanoate is unique due to its specific substitution pattern on the benzimidazole ring. The presence of the acetyl group and the propanoate ester enhances its reactivity and potential biological activity compared to other benzimidazole derivatives. This unique structure allows for diverse chemical modifications and applications .

Properties

IUPAC Name

methyl 3-(1-acetylbenzimidazol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-9(16)15-11-6-4-3-5-10(11)14-12(15)7-8-13(17)18-2/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSXZSQTEYECGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2N=C1CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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